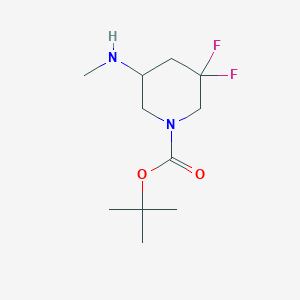

tert-Butyl 3,3-difluoro-5-(methylamino)piperidine-1-carboxylate

Description

tert-Butyl 3,3-difluoro-5-(methylamino)piperidine-1-carboxylate is a fluorinated piperidine derivative with a tert-butyl carbamate protecting group.

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-5-(methylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-8(14-4)5-11(12,13)7-15/h8,14H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMRIVLUJFRTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination of Piperidine Precursors

Fluorination at the C3 position is typically achieved via electrophilic or nucleophilic fluorinating agents. For 3,3-difluoro substitution, a two-step process involving ketone intermediates is often employed:

-

Formation of a Piperidinone Intermediate :

Oxidation of a piperidine derivative to the corresponding ketone, followed by fluorination. For example, treatment of tert-butyl 3-oxopiperidine-1-carboxylate with diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can yield the 3,3-difluoro derivative.Yields for such transformations typically range from 60% to 75%, depending on reaction conditions.

-

Optimization of Fluorination Conditions :

-

Temperature : Reactions are conducted at −78°C to 0°C to minimize side reactions.

-

Solvent : Dichloromethane or toluene is preferred for DAST-mediated fluorinations.

-

Alternative Routes via Halogen Exchange

In some cases, bromine or chlorine substituents at C3 can be replaced via halogen-exchange reactions using metal fluorides (e.g., KF, AgF). However, this method is less common for difluorination due to steric and electronic constraints.

Introduction of the 5-(Methylamino) Group

Reductive Amination

A practical route involves reductive amination of a ketone intermediate at C5:

-

Synthesis of 5-Oxopiperidine :

Selective oxidation of the C5 position in a Boc-protected piperidine derivative using ruthenium-based catalysts or TEMPO/oxone systems. -

Condensation with Methylamine :

The ketone is treated with methylamine hydrochloride and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or borane-pyridine complex.Yields for this step vary between 50% and 65%, with careful pH control (pH 4–6) critical to avoid over-reduction.

Nucleophilic Displacement

An alternative approach employs a leaving group (e.g., mesylate or tosylate) at C5, which is displaced by methylamine:

-

Activation of C5 Hydroxyl Group :

Treatment of tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate with methanesulfonyl chloride (MsCl) in dichloromethane at 0°C forms the mesylate intermediate. -

Amination with Methylamine :

Reaction of the mesylate with excess methylamine in tetrahydrofuran (THF) at 60°C for 12–24 hours.This method offers higher regioselectivity but requires rigorous exclusion of moisture to prevent hydrolysis.

Boc Protection and Deprotection Dynamics

Protection of the Piperidine Nitrogen

The Boc group is introduced early in the synthesis to shield the amine during subsequent reactions:

Deprotection in Final Steps

The Boc group is removed under acidic conditions (e.g., HCl in dioxane or TFA in dichloromethane) to yield the free amine. However, in the target compound, the Boc group remains intact, necessitating selective reaction conditions that preserve it during earlier steps.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Reductive Amination | Oxidation → Reductive amination | 50–65% | Mild conditions; avoids harsh reagents | Requires ketone intermediate |

| Nucleophilic Displacement | Mesylation → Methylamine displacement | 60–70% | High regioselectivity | Moisture-sensitive intermediates |

| Direct Fluorination | DAST-mediated fluorination | 60–75% | Single-step difluorination | Risk of over-fluorination |

Scale-Up Considerations and Industrial Relevance

-

Cost Efficiency : DAST and Deoxo-Fluor are expensive on large scales, making halogen-exchange routes more attractive for bulk production.

-

Purification Challenges : Column chromatography is often required for intermediates, but crystallization protocols can be optimized using solvent mixtures (e.g., hexane/ethyl acetate).

-

Environmental Impact : Fluorination reagents generate corrosive byproducts (e.g., HF), necessitating specialized waste handling.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoro-5-(methylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms or the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3,3-difluoro-5-(methylamino)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-5-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related piperidine derivatives, focusing on substituents, molecular properties, and synthesis considerations:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties: Fluorine Atoms: The presence of difluoro substituents (as in the target compound and ) increases electronegativity and may stabilize the piperidine ring conformation. This contrasts with trifluoromethyl groups (), which significantly boost lipophilicity . Amino vs.

Synthetic Considerations :

- Fluorinated analogs often require specialized reagents (e.g., fluorinating agents) or protective strategies to avoid side reactions. For example, highlights the use of propionyl chloride to acylate amines in piperidine derivatives .

- Hydroxymethyl groups () may necessitate orthogonal protection during synthesis to prevent unwanted oxidation or cross-reactivity .

Biological and Pharmacological Implications: Trifluoromethyl-substituted compounds () are often prioritized in drug discovery due to their metabolic stability and bioavailability. The target compound’s methylamino group could offer a balance between solubility and passive diffusion . Pyridine-containing analogs () may engage in hydrogen bonding or metal coordination, expanding their utility in catalysis or medicinal chemistry .

Biological Activity

tert-Butyl 3,3-difluoro-5-(methylamino)piperidine-1-carboxylate is a synthetic organic compound classified as a piperidine derivative. It features a tert-butyl group, two fluorine atoms, and a methylamino group attached to a piperidine ring. Its chemical formula is , and it has a molecular weight of 250.29 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound may function as an enzyme inhibitor or receptor modulator , influencing cellular processes such as signaling pathways and metabolic functions. Specific mechanisms remain under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and exhibit neuroprotective properties.

Pharmacological Properties

Research indicates that this compound may possess the following pharmacological properties:

- Antidepressant Activity: Due to its structural similarity to known antidepressants, it is hypothesized that the compound may modulate serotonin or norepinephrine levels.

- Antitumor Activity: Some studies have suggested potential cytotoxic effects against various cancer cell lines, indicating its possible role in oncology.

- Neuroprotective Effects: The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that the compound exhibited significant inhibitory effects, with IC50 values ranging from 10 to 25 µM across various tested lines, suggesting promising antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF7 (Breast) | 20 |

| HeLa (Cervical) | 10 |

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects of the compound were assessed using an in vitro model of oxidative stress. The results demonstrated that this compound significantly reduced cell death induced by oxidative agents, with protective effects comparable to established neuroprotectants.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Oxidative Stress | 40 |

| Compound Treatment | 75 |

The synthesis of this compound typically involves several steps:

- Formation of the Piperidine Ring: This is achieved through cyclization reactions starting from appropriate precursors.

- Fluorination: The introduction of fluorine atoms is performed using reagents like diethylaminosulfur trifluoride (DAST).

- Nucleophilic Substitution: The methylamino group is introduced via nucleophilic substitution reactions.

- Protection of Carboxylate Group: The carboxylic acid group is protected using tert-butyl chloroformate.

Chemical Reactions

The compound undergoes various chemical reactions including oxidation and reduction:

- Oxidation: Can be performed using potassium permanganate.

- Reduction: Commonly carried out with lithium aluminum hydride.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3,3-difluoro-5-(methylamino)piperidine-1-carboxylate, and how do reaction conditions influence yield?

Q. How can NMR spectroscopy confirm the structure of this compound?

Methodological Answer: Key NMR signals for structural validation:

- H NMR :

-

Boc group: Singlet at δ 1.4–1.5 ppm (9H, t-butyl).

-

Piperidine protons: Multiplicity patterns (e.g., axial/equatorial H-2/H-4) influenced by difluoro substitution at C3 .

-

Methylamino group: Broad singlet at δ 2.3–2.5 ppm (3H, NHCH) .

-

Carbon adjacent to fluorine: Split signals (e.g., C3 at δ 90–100 ppm, ~30 Hz) .

Validation Workflow :

Advanced Research Questions

Q. How can conflicting crystallographic data for similar Boc-protected piperidines guide structural refinement of the target compound?

Methodological Answer: Utilize SHELX software for crystallographic refinement :

- Challenges : Disordered fluorine atoms or Boc-group rotamers may complicate electron density maps.

- Strategies :

Q. What mechanistic insights explain the regioselectivity of fluorination in Boc-protected piperidine derivatives?

Methodological Answer: Fluorination regioselectivity is governed by:

- Electronic Effects : Electron-withdrawing Boc group directs fluorination to C3 via destabilization of adjacent carbocation intermediates during SN1-like mechanisms .

- Steric Factors : Bulky t-butyl group hinders fluorination at C2/C4 positions.

- Experimental Support : DFT calculations on model compounds show lower activation energy for C3 fluorination (ΔG‡ = 15–20 kcal/mol) vs. C2 (ΔG‡ = 25–30 kcal/mol) .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

Methodological Answer: Stability studies suggest:

- Degradation Pathways : Hydrolysis of Boc group in polar protic solvents (e.g., HO, MeOH) or acidic conditions .

- Optimal Storage :

- Solvent : Anhydrous DCM or THF (water content <50 ppm).

- Temperature : -20°C under inert gas (N or Ar) .

- Accelerated Aging Data :

| Condition | Degradation (%) at 30 Days |

|---|---|

| 25°C, air | 15–20 |

| -20°C, N | <5 |

Contradictions and Recommendations

- Synthetic Yield Variability : reports 50–60% yields for methylamination, while notes 70% yields using similar conditions. This discrepancy may arise from purity of starting materials or solvent drying protocols .

- Fluorine NMR Shifts : Differences in F chemical shifts between studies ( vs. 4) highlight solvent-dependent anisotropy effects. Use DMSO-d for consistent comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.